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Compound of Interest

Compound Name:
7-Bromo-3-chloropyrazolo[1,5-

a]pyrazine

Cat. No.: B13921255

Get Quote

Part 1: Executive Summary & Chemical Identity
Core Directive & Ambiguity Resolution
Critical Note on Identity: A direct search of public chemical registries (PubChem, CAS Common

Chemistry, SciFinder) reveals that 7-Bromo-3-chloropyrazolo[1,5-a]pyrazine does not

currently have a widely assigned CAS number. It is a rare, custom-synthesis target, likely

designed as a bioisostere for the more common pyrazolo[1,5-a]pyrimidine scaffold.

Researchers often confuse this target with its regioisomer or the pyrimidine analog. The distinct

pyrazine core (containing nitrogen atoms at positions 1 and 4 of the six-membered ring)

confers unique physicochemical properties compared to the pyrimidine (1,3-nitrogen) analog.
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Feature Target Compound
Common Analog (Confusion

Point)

Name
7-Bromo-3-chloropyrazolo[1,5-

a]pyrazine

3-Bromo-7-chloropyrazolo[1,5-

a]pyrimidine

Core
Pyrazolo[1,5-a]pyrazine (5,6-

fused, 3 N total)

Pyrazolo[1,5-a]pyrimidine (5,6-

fused, 3 N total)

CAS No. Custom / Unassigned 1784254-91-6

Key Difference
Pyrazine ring (1,4-N

placement)

Pyrimidine ring (1,3-N

placement)

Reactivity
C7 is adjacent to bridgehead N

(acidic/lithiation target)

C7 is adjacent to bridgehead N

(nucleophilic displacement

target)

Physicochemical Profile (Predicted)
SMILES:Clc1c2n(ccc(Br)n2)nc1 (Numbering dependent on convention; typically N1

bridgehead).

Molecular Formula: C₆H₃BrClN₃[1]

Molecular Weight: ~232.47 g/mol

LogP (Predicted): 1.8 – 2.2 (Slightly more lipophilic than pyrimidine analog due to symmetry).

H-Bond Donors: 0

H-Bond Acceptors: 3

Part 2: Synthetic Architecture & Methodology[2]
Given the absence of a commercial supply, the synthesis of this compound requires a de novo

construction strategy. The following protocol is designed based on the reactivity profiles of the

pyrazolo[1,5-a]pyrazine scaffold.
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Retrosynthetic Analysis
The most robust route involves constructing the bicyclic core first, followed by regioselective

halogenation.

Core Formation: Reaction of N-aminopyrazine with an alkyne or equivalent electrophile.

C3-Functionalization: The pyrazole C3 position is highly nucleophilic and susceptible to

Electrophilic Aromatic Substitution (EAS).

C7-Functionalization: The C7 position (adjacent to the bridgehead nitrogen) is less

nucleophilic but can be functionalized via directed lithiation or by starting with a 2-substituted

pyrazine precursor.

Proposed Synthetic Protocol
Step 1: Synthesis of Pyrazolo[1,5-a]pyrazine Core[2][3]

Reagents: Pyrazine, Hydroxylamine-O-sulfonic acid (HOSA), Ethyl propiolate.

Mechanism:N-amination of pyrazine followed by [3+2] cycloaddition.

Protocol:

Amination: Dissolve pyrazine (1.0 eq) in water/DCM. Add HOSA (1.2 eq) and KOH (2.5 eq)

at 0°C. Stir for 4h to generate N-aminopyrazinium salt.

Cyclization: Treat the isolated N-aminopyrazine with ethyl propiolate (1.2 eq) and K₂CO₃ (2.0

eq) in DMF at 80°C for 12h.

Decarboxylation (Optional): If an ester is formed at C3, hydrolyze (LiOH) and decarboxylate

(heat/Cu) to get the unsubstituted core.

Step 2: Regioselective C3-Chlorination
Reagent:N-Chlorosuccinimide (NCS).

Solvent: Acetonitrile or DMF.

Conditions: 0°C to RT, 2h.
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Logic: The C3 position is the most electron-rich site. NCS provides a "soft" source of Cl⁺,

ensuring exclusive mono-chlorination at C3 over the electron-deficient pyrazine ring.

Step 3: C7-Bromination (The Critical Step)
Direct EAS bromination at C7 is difficult due to the electron-deficient nature of the pyrazine

ring.

Strategy:Directed Ortho-Lithiation (DoM).

Reagents: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide), CBr₄ or NBS.

Conditions: -78°C, THF.

Protocol:

Cool a solution of 3-chloropyrazolo[1,5-a]pyrazine (from Step 2) in dry THF to -78°C.

Add LiTMP (1.1 eq) dropwise. The bridgehead nitrogen directs lithiation to the C7 position

(the most acidic proton).

Stir for 30 min.

Add a solution of CBr₄ (1.2 eq) in THF.

Warm to RT and quench with NH₄Cl.

Visualized Synthesis Workflow
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Caption: Figure 1. Proposed synthetic pathway utilizing regioselective electrophilic substitution

and directed lithiation.
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Part 3: Medicinal Chemistry Utility & SAR
Scaffold Analysis
The pyrazolo[1,5-a]pyrazine core is a "privileged scaffold" in kinase inhibitor discovery, often

serving as an ATP-mimetic.

3-Chloro Group: Occupies the hydrophobic pocket (Gatekeeper residue interaction).

Increases metabolic stability compared to a hydrogen.

7-Bromo Group: A critical handle for cross-coupling.

Suzuki-Miyaura: Coupling with aryl boronic acids to extend into the solvent-exposed

region.

Buchwald-Hartwig: Amination to introduce solubilizing groups (e.g., morpholine,

piperazine).

Structure-Activity Relationship (SAR) Logic
Position Modification Biological Impact

C3 (Cl) Hydrophobic

Enhances potency via Van der

Waals contact in the ATP

binding pocket.

C7 (Br) Reactive Handle

Allows modular library

generation. Substitution here

often dictates selectivity (e.g.,

JAK vs. PI3K).

N1 H-Bond Acceptor

Critical for Hinge Binding

(interaction with backbone NH

of kinase).

Pharmacophore Diagram
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Caption: Figure 2. Pharmacophore mapping of the 7-bromo-3-chloro-substituted core.

Part 4: Safety & Handling (MSDS Proxy)
As a halogenated heteroaromatic, standard safety protocols apply.

Hazards: Potential skin/eye irritant. Halogenated compounds can be sensitizers.

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (C-Br bond

can be photolabile).

Solubility: Soluble in DMSO, DMF, DCM. Sparingly soluble in water.
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Confusion Point (The Pyrimidine Analog)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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